Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloromethyl group, a difluoromethyl group, and an ethyl ester group attached to the oxazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through difluoromethylation reactions, which often involve the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group and the oxazole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives with various functional groups.
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Ester Hydrolysis: The corresponding carboxylic acid derivative
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluoromethyl group may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Ethyl 2-(chloromethyl)-4-(methyl)-1,3-oxazole-5-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group .
These comparisons highlight the unique properties of this compound, such as its enhanced stability and potential biological activities due to the presence of the difluoromethyl group.
Properties
Molecular Formula |
C8H8ClF2NO3 |
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Molecular Weight |
239.60 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H8ClF2NO3/c1-2-14-8(13)6-5(7(10)11)12-4(3-9)15-6/h7H,2-3H2,1H3 |
InChI Key |
NILOSXVMCAIJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CCl)C(F)F |
Origin of Product |
United States |
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